molecular formula C18H19BrN2O3S B6569826 4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 921897-68-9

4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

Cat. No. B6569826
CAS RN: 921897-68-9
M. Wt: 423.3 g/mol
InChI Key: GSGIPVKRTLSCNT-UHFFFAOYSA-N
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Description

“4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide” is a compound that contains a tetrahydroisoquinoline (THIQ) structural motif . THIQ is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in recent years due to its presence in various natural and non-natural compounds with intriguing biological properties .


Synthesis Analysis

The synthesis of THIQ derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .


Chemical Reactions Analysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .

Scientific Research Applications

Medicinal Chemistry

The compound contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .

Biological Activities

THIQ analogs have shown diverse biological activities. They have been used in the treatment of various infective pathogens and neurodegenerative disorders . The specific activities of “4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide” would need further investigation.

Synthetic Precursors

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . Its C(1)-substituted derivatives can act as precursors for various alkaloids displaying multifarious biological activities .

Antineuroinflammatory Agents

N-benzyl THIQs are known to function as antineuroinflammatory agents . Given the structural similarity, “4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide” might have similar properties, but this would need to be confirmed through further research.

Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . This suggests that “4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide” could potentially be used in similar applications.

Quality Assurance for Mechanical Fasteners

Although the specific compound “F2282-0049” was not found, the term “F2282” is associated with a standard specification for quality assurance requirements for carbon and alloy steel wire, rods, and bars for mechanical fasteners . It’s unclear if “F2282-0049” has a similar application, but it’s a possibility worth exploring.

Safety and Hazards

While specific safety and hazard information for “4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide” is not available, it’s worth noting that similar compounds, such as 7-Bromo-1,2,3,4-tetrahydroisoquinoline, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . Future research will likely continue to explore the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .

properties

IUPAC Name

4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c19-17-7-5-15(6-8-17)18(22)20-10-12-25(23,24)21-11-9-14-3-1-2-4-16(14)13-21/h1-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGIPVKRTLSCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide

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